molecular formula C13H19N3O3 B2997719 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone CAS No. 1798024-92-6

2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2997719
CAS No.: 1798024-92-6
M. Wt: 265.313
InChI Key: ZWCOVAOWQXRUEK-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS Number: 1798024-92-6) is a chemical compound with a molecular formula of C13H19N3O3 and a molecular weight of 265.31 g/mol . Its structure features a piperidine ring connected to a 6-methylpyridazine moiety via an ether linkage and an N-acylated 2-methoxyethanone group. This specific arrangement of heterocycles and functional groups makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds containing piperidine and heteroaromatic rings, such as the pyridazine in this molecule, are frequently investigated for their potential to interact with central nervous system targets. For instance, structurally related piperidine derivatives have been developed as high-affinity ligands for the vesicular acetylcholine transporter (VAChT), a key biomarker for cholinergic function in the brain . These types of molecules are essential research tools in studying neurodegenerative diseases like Alzheimer's and Parkinson's . Furthermore, piperidine-based structures are commonly explored as allosteric modulators of muscarinic acetylcholine receptors and as inhibitors of various enzymes, including phosphodiesterases (PDEs) . The presence of the methoxyethanone group is a common feature in many drug-like molecules and can influence the compound's physicochemical properties and binding affinity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methoxy-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10-3-4-12(15-14-10)19-11-5-7-16(8-6-11)13(17)9-18-2/h3-4,11H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCOVAOWQXRUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves several steps. One common synthetic route includes the reaction of 6-methylpyridazine with piperidine under specific conditions to form an intermediate, which is then reacted with methoxyethanone to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound with the molecular formula C13H19N3O3C_{13}H_{19}N_{3}O_{3} and a molecular weight of 265.313 g/mol. Its structure includes a methoxy group, a piperidine ring, and a pyridazine moiety, giving it unique chemical properties and potential biological activities. It is used in medicinal chemistry and material science and is a subject of interest in research fields.

Scientific Research Applications
this compound is a versatile compound with applications spanning chemistry, medicine, and industry.

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules.
  • Medicine The compound is explored for potential therapeutic properties and is used in drug development. Preliminary studies suggest it may interact with specific receptors or enzymes, potentially modulating their functions and leading to pharmacological effects.
  • Industry It is used in developing new materials and chemicals for various industrial applications.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to biological effects. Elucidating the exact molecular targets and pathways requires detailed studies.

Interaction Studies
Interaction studies focus on its binding affinity to specific biological targets. These studies aim to identify how the compound interacts with various receptors or enzymes, which could inform its potential therapeutic applications. Understanding these interactions is crucial for optimizing its efficacy and safety profile in drug development.

Comparison with Similar Compounds
this compound can be compared with several similar compounds that share structural features or biological activities:

Compound NameStructural FeaturesBiological Activity
Pyridazinone derivativesSimilar pyridazine coreAntimicrobial, anti-inflammatory
Piperidine derivativesPiperidine ringDiverse pharmacological activities
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanoneHeterocyclic linkagesPotential anti-cancer properties
AMG 579Heterocycle linked to piperidineInvestigated for neurological disorders

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomer: 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

  • CAS : 2034225-94-8
  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 265.31 g/mol
  • Key Differences: The oxygen atom on the piperidine ring is at position 3 instead of 4, altering the spatial arrangement of the pyridazine moiety. Reduced molecular weight due to the absence of a methoxyphenyl group. No reported melting point, boiling point, or solubility data, limiting direct pharmacological comparisons.

Pyridine-Based Analog: 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

  • CAS : 1352495-81-8
  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • Key Differences: Replaces the pyridazine ring with a pyridine core, reducing nitrogen content and altering electronic properties.

Chloropyridinyl Derivative: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

  • CAS : 1448056-42-5
  • Molecular Formula : C₁₉H₂₁ClN₂O₄
  • Molecular Weight : 376.8 g/mol
  • Key Differences: Incorporates a chlorine atom on the pyridine ring, increasing electronegativity and steric bulk. Additional methoxyphenoxy group may enhance π-π stacking interactions but reduce solubility.

Vandetanib Derivatives with Nitroimidazole Groups

  • Key Differences: Larger quinazoline cores and nitroimidazole substituents increase molecular complexity and weight. Reported melting points range from 128.7°C to 177.1°C, suggesting higher crystallinity compared to the target compound.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Core Notable Properties
Target Compound (1797266-83-1) C₁₉H₂₃N₃O₃ 341.4 4-(6-Methylpyridazin-3-yl)oxy piperidine Pyridazine High polarity, Smiles: COc1cccc...
Positional Isomer (2034225-94-8) C₁₃H₁₉N₃O₃ 265.31 3-(6-Methylpyridazin-3-yl)oxy piperidine Pyridazine Data limited (melting point N/A)
Pyridine Analog (1352495-81-8) C₁₄H₂₀N₂O₂ 248.32 6-Methoxy-4-methylpyridine Pyridine Reduced nitrogen content
Chloropyridinyl Derivative (1448056-42-5) C₁₉H₂₁ClN₂O₄ 376.8 3-Chloropyridin-2-yloxy, 2-methoxyphenoxy Pyridine Increased electronegativity
Vandetanib Derivatives ~C₂₉H₃₀BrN₇O₄ 570.17–638.17 Nitroimidazole, quinazoline Quinazoline High melting points (128–177°C)

Research Findings and Implications

  • Structural Flexibility : The position of the pyridazinyl-oxy group on the piperidine ring (e.g., 3 vs. 4) significantly alters molecular conformation and steric interactions .
  • Functional Groups : Chlorine and nitroimidazole substituents introduce distinct electronic and steric effects, which may optimize binding to specific biological targets (e.g., kinases vs. GPCRs) .

Biological Activity

2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a methoxy group, a piperidine ring, and a pyridazine moiety, which contribute to its pharmacological properties. The molecular formula is C13H19N3O3C_{13}H_{19}N_{3}O_{3} with a molecular weight of 265.313 g/mol.

Preliminary studies suggest that this compound may interact with specific receptors or enzymes, modulating their functions and leading to various pharmacological effects. The compound is hypothesized to act as a modulator of critical signaling pathways involved in cellular processes such as inflammation and cell proliferation . However, detailed studies are required to fully elucidate its mechanism of action.

Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown potential antibacterial and antifungal activities, suggesting that this compound may also possess these properties .
  • Antitumor Activity: Some derivatives have demonstrated robust antitumor effects in xenograft models, indicating potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the piperidine ring and the pyridazine moiety are significant in determining its pharmacological properties. A comparison with structurally similar compounds reveals insights into its potential efficacy:

Compound Name Structural Features Biological Activity
Pyridazinone derivativesSimilar pyridazine coreAntimicrobial, anti-inflammatory
Piperidine derivativesPiperidine ringDiverse pharmacological activities
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanoneHeterocyclic linkagesPotential anti-cancer properties
AMG 579Heterocycle linked to piperidineInvestigated for neurological disorders

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties not found in other similar compounds.

Case Studies

Recent investigations into the biological activity of similar compounds have yielded promising results:

  • Antitumor Effects: In a study involving Karpas-422 xenograft models, certain analogs demonstrated significant antitumor effects when dosed appropriately, indicating the potential for further development in oncology .
  • Enzyme Interaction Studies: Research focusing on interaction studies has revealed that this compound may bind to specific biological targets, which is crucial for optimizing its efficacy and safety profile in drug development .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the pyridazine and piperidine moieties. For example:

  • Step 1: Prepare the pyridazine derivative (e.g., 6-methylpyridazin-3-ol) via nucleophilic substitution or oxidation reactions using methanol or toluene as solvents .
  • Step 2: Functionalize the piperidine ring by introducing the methoxy group via alkylation or Mitsunobu reactions, ensuring anhydrous conditions to avoid hydrolysis .
  • Step 3: Couple the intermediates using a catalyst (e.g., palladium for cross-coupling) in polar aprotic solvents like DMF or acetonitrile .
    Purification is critical; use column chromatography with silica gel or recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation or skin contact. Avoid dust generation by handling the compound in solution form when possible .
  • Storage: Keep in a tightly sealed container under inert gas (argon/nitrogen) at -20°C. Desiccate to prevent hydrolysis of the methoxy group .
  • Stability: Monitor for decomposition via HPLC; degradation products may include carbon oxides or nitrogen oxides under oxidative conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to confirm the methoxy group (δ ~3.3 ppm) and piperidine/pyridazine backbone .
  • Mass Spectrometry: High-resolution MS (HRMS) in ESI+ mode validates molecular weight (C₁₃H₁₉N₃O₃: theoretical 289.14 g/mol).
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Contradiction Scenario: If NMR peaks for the piperidine ring protons are split unexpectedly, consider:
    • Solvent Effects: Re-run NMR in different deuterated solvents (e.g., D₂O vs. CDCl₃) to assess hydrogen bonding interactions .
    • Dynamic Effects: Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the piperidine ring .
    • Cross-Validation: Compare with computational models (DFT calculations for 1^1H chemical shifts) to confirm assignments .

Q. What strategies improve synthetic yield during the coupling of pyridazine and piperidine moieties?

Methodological Answer:

  • Catalyst Optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to enhance cross-coupling efficiency .
  • Solvent Selection: Use DMF for polar intermediates or toluene for thermal stability in reflux conditions .
  • Stoichiometry: Adjust molar ratios (1:1.2 for piperidine:pyridazine) to drive the reaction to completion .
  • Byproduct Management: Add molecular sieves to absorb water in moisture-sensitive steps .

Q. How can structure-activity relationships (SAR) guide modifications to this compound?

Methodological Answer:

  • Core Modifications: Replace the methoxy group with ethoxy or halogen atoms to study electronic effects on receptor binding .
  • Piperidine Substitution: Introduce methyl groups at the 4-position of piperidine to assess steric hindrance in biological assays .
  • Pyridazine Optimization: Test 6-methyl vs. 6-ethyl derivatives to evaluate hydrophobic interactions in target binding pockets .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via LC-MS .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C recommended for storage) .
  • Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products using HPLC-DAD .

Q. How can researchers mitigate toxicity risks associated with this compound?

Methodological Answer:

  • In Vitro Screening: Use HepG2 cells for acute toxicity assays (IC₅₀ determination) .
  • Metabolite Analysis: Identify hepatotoxic metabolites via microsomal incubation (e.g., rat liver S9 fraction) and LC-MS/MS .
  • Safe Handling: Implement engineering controls (e.g., laminar flow hoods) and monitor airborne exposure with OSHA-compliant sensors .

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